molecular formula C12H21F3N2O2S2 B2747470 1-(Tetrahydrothiophen-3-yl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-diazepane CAS No. 2309554-02-5

1-(Tetrahydrothiophen-3-yl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-diazepane

Cat. No. B2747470
CAS RN: 2309554-02-5
M. Wt: 346.43
InChI Key: YCJHVZPMJRWXDC-UHFFFAOYSA-N
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Description

1-(Tetrahydrothiophen-3-yl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-diazepane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TTPD and has a molecular formula of C13H22F3NO2S2.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Innovative Synthesis Techniques : Research has explored the synthesis of tetrahydrothiophene derivatives via [3 + 2]-cycloaddition reactions, showcasing the versatility of these compounds in forming structures with sulfone, sulfoximine, and sulfonamide moieties, which are pivotal in the development of various chemical entities (Markitanov et al., 2019).
  • Catalysis and Multicomponent Reactions : The Ugi multicomponent reaction followed by an intramolecular SN2 reaction provides a streamlined approach to synthesizing diazepane or diazocane systems, crucial for developing compounds with potential biological activities (Banfi et al., 2007).
  • Azomethine Ylide Chemistry : The creation of air-stable azomethine ylides, leading to the catalytic multicomponent [5 + 2] cycloaddition reactions, marks a significant advancement in synthesizing biologically active 1,4-diazepine compounds, highlighting the compound's utility in complex organic synthesis processes (Lee et al., 2014).

Applications in Material Science and Organic Synthesis

  • Electrophilic Trifluoromethylthiolation : The compound's derivates serve as effective reagents for electrophilic trifluoromethylthiolation reactions under copper catalysis, expanding the toolbox for synthesizing trifluoromethylthio compounds, which are valuable in material science and pharmacology (Huang et al., 2016).
  • Sulfur Ylide Chemistry : The use of sulfur ylides in cycloaddition reactions to synthesize trifluoromethylated pyrazolines, pyrazoles, and cyclopropanes opens new avenues in the synthesis of functionalized molecules with potential application in drug discovery and material science (Plancquaert et al., 1996).

properties

IUPAC Name

1-(thiolan-3-yl)-4-(3,3,3-trifluoropropylsulfonyl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21F3N2O2S2/c13-12(14,15)3-9-21(18,19)17-5-1-4-16(6-7-17)11-2-8-20-10-11/h11H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJHVZPMJRWXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)CCC(F)(F)F)C2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiolan-3-yl)-4-(3,3,3-trifluoropropanesulfonyl)-1,4-diazepane

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